
Methyl 2-amino-4-chloro-5-cyanobenzoate
Description
Methyl 2-amino-4-chloro-5-cyanobenzoate is a halogenated aromatic ester with a methyl ester group (-COOCH₃) and three substituents on the benzene ring: an amino (-NH₂) group at position 2, a chlorine atom at position 4, and a cyano (-CN) group at position 5. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 210.63 g/mol.
This compound serves as a versatile intermediate in pharmaceutical research and organic synthesis. The amino group enables nucleophilic substitution or coupling reactions, while the electron-withdrawing cyano and chlorine substituents influence the compound’s electronic properties, solubility, and reactivity. Its structural complexity makes it valuable for constructing bioactive molecules, particularly in drug discovery for antibiotics, antivirals, or kinase inhibitors .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 2-amino-4-chloro-5-cyanobenzoate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-3H,12H2,1H3 |
InChI Key |
IKMMKKMOXZRHOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C#N)Cl)N |
Origin of Product |
United States |
Preparation Methods
Sequential Functionalization via Nitration, Chlorination, and Cyanation
A widely cited approach involves sequential functionalization of a benzoic acid precursor. The synthesis begins with m-toluic acid as the starting material, leveraging its inherent substituents to direct subsequent reactions. Nitration using 60–75% nitric acid introduces a nitro group at the ortho position relative to the methyl group, yielding 2-nitro-3-methylbenzoic acid . Hydrogenation with a Raney nickel catalyst under 1–2 MPa H₂ reduces the nitro group to an amine, producing 2-amino-3-methylbenzoic acid . Chlorination at the para position of the methyl group is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 90–110°C, facilitated by benzoyl peroxide as a radical initiator. Finally, cyanation at the meta position of the chloro group is performed via nucleophilic substitution with CuCN in DMF at 150°C, followed by esterification with methanol under acidic conditions.
Key Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Nitration | HNO₃ (60–75%), 25–40°C, 2–4 h | 85–90% |
Hydrogenation | H₂ (1–2 MPa), Raney Ni, EtOH, 50–70°C, 3–5 h | 92–95% |
Chlorination | NCS, DMF, BPO, 90–110°C, 1–2 h | 78–82% |
Cyanation | CuCN, DMF, 150°C, 1–1.5 h | 70–75% |
Esterification | MeOH, H₂SO₄, reflux, 6–8 h | 95–98% |
This route achieves a total yield of 63–68% and purity exceeding 99%.
Direct Cyanation of Chlorinated Intermediates
An alternative method prioritizes early introduction of the cyano group. 2-Amino-4-chlorobenzoic acid is treated with cyanogen bromide (BrCN) in acetonitrile at 80°C, catalyzed by palladium(II) acetate. The cyano group is introduced at the meta position relative to the amino group, followed by esterification. This approach reduces the number of steps but requires stringent temperature control to avoid side reactions.
Comparative Advantages
-
Eliminates the need for radical initiators in chlorination.
-
Higher regioselectivity for cyanation (≥90%) due to palladium catalysis.
Optimization of Critical Reaction Steps
Chlorination Efficiency and Selectivity
Chlorination with NCS in DMF achieves 4-position selectivity due to the electron-donating amino group directing electrophilic substitution. Benzoyl peroxide (1–2 wt%) enhances radical-mediated chlorination, reducing reaction time to 1–2 hours. Solvent screening reveals that sulfolane improves yields by 8–10% compared to DMF, attributed to its high polarity and thermal stability.
Cyanation via Metal-Mediated Reactions
Copper(I) cyanide (CuCN) in DMF at 150°C facilitates nucleophilic aromatic substitution, displacing bromide or iodide leaving groups. Recent advances employ microwave irradiation (300 W, 180°C, 20 min) to accelerate cyanation, achieving 88% yield with reduced energy input.
Analytical Characterization and Quality Control
Spectroscopic Data
Challenges in Crystallization
The compound exhibits low solubility in common solvents, necessitating recrystallization from ethyl acetate/hexane (1:3) to obtain prismatic crystals with a melting point of 238–243°C .
Industrial-Scale Production Techniques
Chemical Reactions Analysis
Methyl 2-amino-4-chloro-5-cyanobenzoate participates in various chemical reactions:
Substitution Reactions: The cyano group (CN) can undergo nucleophilic substitution reactions.
Reduction Reactions: Reduction of the cyano group to the corresponding amine (NH₂) or other functional groups.
Oxidation Reactions: Oxidation of the amino group to nitro or other oxidized forms.
Common reagents and conditions vary based on the specific reaction type. Major products include derivatives with modified functional groups.
Scientific Research Applications
Methyl 2-amino-4-chloro-5-cyanobenzoate finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Organic Synthesis: Building block for more complex molecules.
Materials Science: Incorporation into polymers or materials with specific properties.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules. Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound’s closest analogs differ in substituent types, positions, or ester groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 2-amino-4-chloro-5-cyanobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The presence of the cyano group () and the amino group () contributes to its unique reactivity and biological properties. The compound's structure allows it to interact with various biological targets, influencing enzyme activities and metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and other interactions with enzymes and receptors. The amino and cyano groups can participate in nucleophilic substitution reactions, which are crucial for its mechanism of action.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting hexokinase enzymes from Leishmania spp., suggesting a pathway for its antiparasitic activity .
- Metabolic Pathway Interference : By targeting key enzymes involved in glycolysis, it may disrupt essential metabolic processes in parasites .
Antiparasitic Properties
Research indicates that this compound exhibits notable antiparasitic activity, particularly against pathogens like Leishmania major and Trypanosoma brucei. Studies have demonstrated that the compound inhibits hexokinase enzymes, which are vital for the energy metabolism of these parasites.
Compound | Target Enzyme | IC50 (μM) | Cytotoxicity (EC50 > μM) |
---|---|---|---|
This compound | TbHK1 | 9.1 | >25 |
This compound | LmHK1 | Not specified | >25 |
These findings suggest that while the compound is effective against parasitic enzymes, it exhibits low cytotoxicity towards mammalian cells, making it a promising candidate for further development .
Antitumor Activity
In addition to antiparasitic effects, some studies have indicated potential antitumor properties. The structural characteristics of this compound may enhance its ability to interact with cancer cell signaling pathways, although more research is needed to elucidate these effects fully.
Case Studies
- Inhibition of Hexokinase in Leishmania : A study focused on the inhibition of hexokinase enzymes from Leishmania spp. found that this compound showed significant inhibitory activity, with an IC50 value indicating effectiveness at micromolar concentrations . This highlights its potential as a therapeutic agent for leishmaniasis.
- Optimization Studies : Further optimization efforts have aimed at enhancing the potency of derivatives based on this compound. Modifications have led to compounds with improved IC50 values against target enzymes while maintaining low toxicity profiles .
Q & A
Q. What are the key steps in synthesizing Methyl 2-amino-4-chloro-5-cyanobenzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis involves substituting iodine with a cyano group via nucleophilic aromatic substitution. Starting from methyl 2-amino-4-chloro-5-iodobenzoate, copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C for 6 hours achieves a 78% yield . Optimization includes:
- Stoichiometry: Maintain a 2:1 molar ratio of CuCN to the iodinated precursor.
- Reaction Time: Monitor completion via TLC or HPLC to avoid over-reaction.
- Purification: Use medium-pressure liquid chromatography (MPLC) with ethyl acetate/hexane gradients.
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 6.35 ppm (s, 2H) confirm the amino group, while δ 3.90 ppm (s, 3H) corresponds to the methyl ester .
- ¹³C NMR: Signals at δ 168.50 ppm (C=O) and δ 120.68 ppm (C≡N) validate the ester and cyano groups .
- Mass Spectrometry (MS): Molecular ion peaks at m/z 185.61 confirm the molecular weight .
- HPLC: Retention time analysis ensures >95% purity .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Methodological Answer:
- Column Chromatography: Use silica gel with EtOAc/hexane (30:70) to separate polar by-products.
- Recrystallization: Ethanol/water mixtures yield high-purity crystals .
- MPLC: Automated systems with gradient elution improve reproducibility .
Q. What are the common side reactions encountered during synthesis, and how are they minimized?
- Methodological Answer:
- Over-Substitution: Excess CuCN may replace chlorine. Mitigate by strict stoichiometric control.
- Oxidation of Amino Group: Use inert atmospheres (N₂/Ar) to prevent amine degradation .
Advanced Research Questions
Q. How can retrosynthetic analysis guide the design of novel derivatives for medicinal chemistry applications?
- Methodological Answer:
- Disconnection Strategy: Target the ester (COOCH₃) and cyano (CN) groups as synthetic handles. For example:
- Replace the cyano group with a carboxylic acid via hydrolysis for bioisosteric drug design.
- Introduce tert-butylbenzamido groups at position 2 to enhance antiparasitic activity .
- Protecting Groups: Temporarily protect the amino group with acetyl during halogenation to direct reactivity .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- Methodological Answer:
- Cyano and Chloro Groups: Electron-withdrawing groups (EWGs) activate the benzene ring for electrophilic substitution at positions 3 and 6.
- Amino Group: Electron-donating nature directs nucleophilic attacks to positions 4 and 5.
- Example: Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to exploit EWG activation .
Q. What strategies resolve contradictions in regioselective substitution data?
- Methodological Answer:
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the cyano-adjacent position.
- Temperature Control: Lower temperatures (<100°C) reduce kinetic competition between substituents.
- Computational Modeling: Density Functional Theory (DFT) predicts charge distribution to identify reactive sites .
Q. How can computational chemistry predict the stability and reactivity of derivatives?
- Methodological Answer:
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD): Simulate solvation effects on reaction pathways (e.g., DMF vs. THF).
- Docking Studies: Model interactions with biological targets (e.g., kinetoplastid enzymes) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.